molecular formula C21H25N3O3 B2996554 N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide CAS No. 1421500-49-3

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

Cat. No. B2996554
CAS RN: 1421500-49-3
M. Wt: 367.449
InChI Key: GRTNEQUYCZIDFJ-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrazole ring, a phenyl ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Antimicrobial Activity New series of pyrazole derivatives, including N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide, have been synthesized and assessed for their antimicrobial activities. These compounds were synthesized using the Mannich base method and confirmed through various spectroscopic methods. Their antimicrobial efficacy was tested against a range of pathogens, highlighting their potential as bases for developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Chemical Synthesis and Analgesic Activity The compound is part of a study that focuses on the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through decyclization reactions. These compounds, derived from N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, were evaluated for their analgesic properties using the “hot plate” method on mice, suggesting potential for developing novel pain management solutions (Igidov et al., 2022).

Trifluoromethylated N-heterocycles Synthesis Research has explored synthetic routes to trifluoromethylated N-heterocycles, utilizing compounds similar to N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide. These studies highlight innovative methods for obtaining pyrazoles, pyrazolines, and isoxazolines, contributing to the field of medicinal chemistry by providing new scaffolds for drug development (Bazhin et al., 2015).

Angiotensin II Receptor Antagonists Development The compound belongs to a class of pyrazole derivatives synthesized as potent angiotensin II receptor antagonists. These compounds have been studied for their in vitro and in vivo pharmacological activities, showcasing their relevance in the development of antihypertensive agents. This research provides valuable insights into the structural requirements for high affinity and potency in angiotensin II antagonism (Almansa et al., 1997).

Antibacterial and Anti-inflammatory Agents Synthesis Novel pyrazoline derivatives synthesized using microwave-assisted methods, including structures related to N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide, have demonstrated significant anti-inflammatory and antibacterial activities. These findings support their potential application in creating new treatments for inflammation and bacterial infections (Ravula et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-18(16-8-5-4-6-9-16)21(25)22-15-17-14-19(20-10-7-12-27-20)24(23-17)11-13-26-2/h4-10,12,14,18H,3,11,13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTNEQUYCZIDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

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